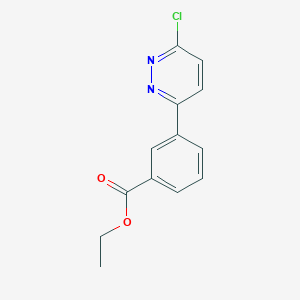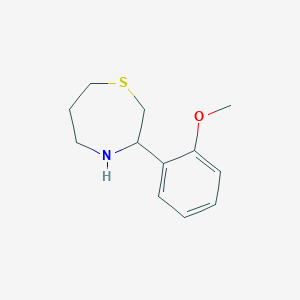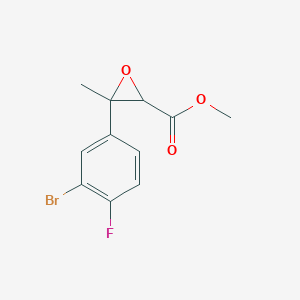
Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate is a synthetic organic compound characterized by the presence of a bromo and fluoro-substituted phenyl ring attached to an oxirane (epoxide) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 3-bromo-4-fluorobenzoic acid with methanol in the presence of a catalyst such as acetyl chloride under ice-cold conditions. The mixture is then stirred at room temperature for an extended period to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxirane ring can be opened through oxidation or reduction reactions, leading to the formation of diols or other derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to open the oxirane ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can convert the oxirane ring to a diol.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution: Products with different substituents replacing the bromo or fluoro groups.
Oxidation: Diols or other oxygenated derivatives.
Reduction: Diols or other reduced forms of the compound.
Hydrolysis: 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylic acid and methanol.
Applications De Recherche Scientifique
Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or antimicrobial properties.
Materials Science: The compound can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or molecular interactions.
Mécanisme D'action
The mechanism of action of Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro groups can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. The oxirane ring can also participate in covalent bonding with nucleophilic residues in proteins, further influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Bromo-4-fluorophenyl)(morpholino)methanone
- 3-Bromo-4-fluoro-N-methylbenzamide
- Benzamide, N-(4-fluorophenyl)-3-bromo-
Uniqueness
Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the combination of its oxirane ring and the bromo-fluoro-substituted phenyl ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H10BrFO3 |
|---|---|
Poids moléculaire |
289.10 g/mol |
Nom IUPAC |
methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H10BrFO3/c1-11(9(16-11)10(14)15-2)6-3-4-8(13)7(12)5-6/h3-5,9H,1-2H3 |
Clé InChI |
DRLZJAXHIIQSEM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)C(=O)OC)C2=CC(=C(C=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B13652276.png)
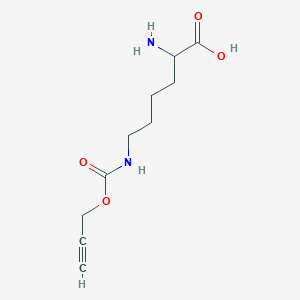

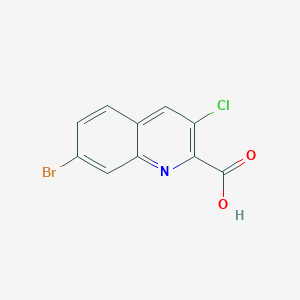
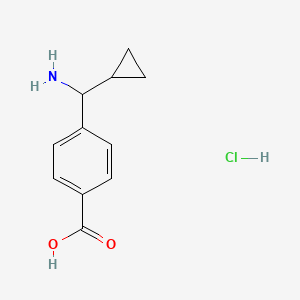
![3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13652293.png)
![Ethyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13652309.png)
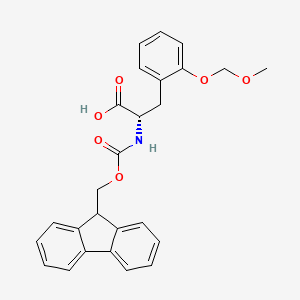
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13652317.png)
![[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6]dodecan-8-yl]methanethiol](/img/structure/B13652324.png)
![(5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl) acetate](/img/structure/B13652327.png)
